5-[1-Amino-2-(2-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
Chemical Structure and Properties 5-[1-Amino-2-(2-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS: 321430-76-6) is a barbiturate-derived compound featuring a 1,3-diazinane-2,4,6-trione core substituted with a 2-chlorophenoxyethylidene group and two methyl groups at the 1- and 3-positions. Its molecular formula is C₁₄H₁₄ClN₃O₄, with a molecular weight of 323.73 g/mol . The compound’s structure includes an aminoethylidene side chain conjugated with a 2-chlorophenoxy moiety, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
5-[2-(2-chlorophenoxy)ethanimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-17-12(19)11(13(20)18(2)14(17)21)9(16)7-22-10-6-4-3-5-8(10)15/h3-6,16,19H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMQKUPBZAJWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=N)COC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3-diazinane-2,4,6-trione derivatives, which exhibit structural diversity based on substituents. Below is a detailed comparison with key analogs:
Positional Isomers: 2-Chloro vs. 4-Chlorophenoxy Derivatives
- 4-Chlorophenoxy Analog (CAS: 321430-70-0): This positional isomer substitutes the chlorine atom at the para position of the phenoxy group. The structural difference alters electronic effects (inductive and resonance) and steric interactions.
Substituent Electronic Effects
- Bromine’s larger atomic radius may improve hydrophobic interactions but reduce solubility .
- 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl Derivative (CAS: 304875-61-4): Methoxy groups donate electron density via resonance, increasing the electron-rich nature of the aromatic ring.
Core Modifications and Dimeric Structures
- The increased molecular weight (≈600 g/mol) and extended conjugation may reduce membrane permeability but improve thermal stability .
Pharmacologically Active Barbiturates
- Primidone (CAS: 125-33-7): A simpler barbiturate with ethyl and phenyl substituents, used as an anticonvulsant.
- Nealbarbital (CAS: 561-83-1): Features a 2-methylbutyl and allyl group, highlighting how alkyl substituents modulate sedative effects. The target compound’s chlorophenoxy group may confer selectivity for non-CNS targets, such as antimicrobial or enzyme inhibition .
Antimicrobial Activity Comparisons
- Furan-Substituted Analogs (MAF,3a and BAF,3b): These compounds (e.g., 5-(furan-2-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione) were tested against Pseudomonas aeruginosa PAO1, showing sub-MIC inhibition of swarming motility. The target compound’s chlorophenoxy group may enhance Gram-positive activity due to increased lipophilicity compared to furan’s polar heterocycle .
Data Tables
Table 1: Structural and Physicochemical Comparisons
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